Danegaptide

Description

Propriétés

IUPAC Name |

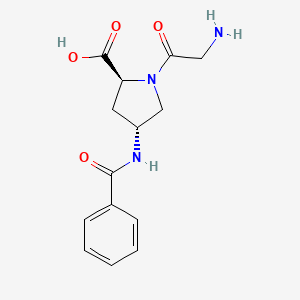

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZKIHUJGMSVFD-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026039 | |

| Record name | Danegaptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943134-39-2 | |

| Record name | L-Proline, glycyl-4-(benzoylamino)-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943134-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danegaptide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943134392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danegaptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Danegaptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANEGAPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA0Y7735AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Chemical Naming in Synthesis Documentation

In synthetic documentation, the compound is specifically referenced as:

- (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid (free acid form)

- ZP1609 ((2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid) (Zealand Pharma designation)

General Synthetic Approaches

Based on the dipeptide structure of this compound, potential synthetic routes likely involve:

Peptide Coupling Strategy

As a modified dipeptide, the synthesis likely involves peptide coupling reactions between:

- A suitably protected 4-benzamidopyrrolidine-2-carboxylic acid component

- An aminoacetic acid (glycine) derivative

Standard peptide coupling reagents such as carbodiimides (DCC, EDC), HOBt/HOAt activators, or alternative coupling methods may be employed to form the amide bonds.

Purification and Stereochemical Resolution

The production of pharmaceutical-grade this compound requires stringent purification processes to achieve high purity.

Chromatographic Techniques

Purification likely involves chromatographic methods including:

Crystallization and Resolution

For obtaining stereochemically pure this compound:

- Formation of diastereoisomeric salts using optically active acids (tartaric, diacetyltartaric, ditoluoyltartaric, or camphorsulfonic acid)

- Fractional crystallization to separate diastereomers

- Enzymatic resolution techniques

As described in related pharmaceutical synthetic approaches: "The optical isomers can be obtained by resolution of the racemic mixtures according to conventional processes, for example, by the formation of diastereoisomeric salts using an optically active acid or base or formation of covalent diastereomers."

Formulation Preparation Methods

Research Grade Solution Preparation

For laboratory research applications, this compound is typically prepared as stock solutions:

- Sample solution preparation: 25 μL at 10mM concentration

- DMSO solubility: 50 mg/mL (152.55 mM)

- Water solubility: 50 mg/mL (152.55 mM)

For both DMSO and water solutions, sonication is recommended for optimal dissolution.

In Vivo Formulation

For animal studies and clinical investigations, specific formulation methods have been documented:

Standard Formulation Protocol:

This formulation approach has been used in various experimental protocols, including stroke models and cardiac studies.

Parenteral Administration Preparation

For intravenous administration in experimental models:

- Initial injection dose (75 μg/kg body weight) is diluted to 10 mL and administered slowly over one minute

- Followed by continuous infusion (57 μg/kg/min intravenously)

In alternative dosing protocols for animal models, 300 μg/kg administered via intraperitoneal injection has been documented.

Analytical Methods for Characterization

Chromatographic Analysis

Plasma concentration of this compound is analyzed using:

Mass Spectrometry Analysis

Advanced analytical characterization employed matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI IMS):

MALDI IMS Protocol:

- Preparation of 2,5-dihydroxybenzoic acid (DHB) matrix (20 mg/mL in 20% ethanol, 15% 100 mM ammonium citrate, and 1% phosphoric acid)

- Matrix application using automated TM sprayer (8 passes, velocity of 1200 mm/min, flow rate of 0.05 mL/min)

- Rehydration step using 5% acetic acid solution at 70°C for 3.5 min

This technique has been particularly valuable for detecting this compound within brain tissue sections, confirming successful transport across the blood-brain barrier.

Deuterated Analogue Preparation

A deuterium-labeled version of this compound (this compound-d5) has been synthesized for use in pharmacokinetic and metabolic studies. This analogue has the molecular formula C14H12D5N3O4 with a molecular weight of 296.33.

The incorporation of deuterium atoms provides a traceable version of the compound that maintains similar pharmacological properties while enabling precise quantitation during drug development processes.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le danégaptide a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

Mécanisme d'action

Le danégaptide exerce ses effets en augmentant la conductance et le couplage des jonctions communicantes. Il augmente la quantité de petites molécules telles que les ions, les métabolites et les seconds messagers passant d'une cellule à l'autre. Ce mécanisme est similaire à celui de son composé parent, le rotigaptide, qui est un analogue peptidique antiarythmique synthétique. Le danégaptide améliore spécifiquement la conductance des jonctions communicantes de la connexine 43 (Cx43), qui joue un rôle crucial dans ses effets thérapeutiques.

Applications De Recherche Scientifique

Diabetic Retinopathy

Danegaptide is currently being investigated for its efficacy in treating diabetic retinopathy (DR), specifically diabetic macular edema (DME). A multicenter, open-label, dose-escalating Phase 1b/2a clinical trial initiated by Breye Therapeutics aims to assess the safety, tolerability, pharmacokinetics, and early biological activity of this compound following oral administration in patients with DME. The trial targets core pathological events in DR such as cell-cell uncoupling and vascular leakage, which are critical for preventing vision loss .

Ischemic Stroke

Research has demonstrated that this compound significantly enhances astrocytic Cx43 coupling, which is vital for neuronal survival during ischemic conditions. In rodent models of ischemia/reperfusion injury, this compound administration resulted in a marked decrease in infarct volume, suggesting its potential as a neuroprotective agent . The ability of this compound to cross the blood-brain barrier further supports its therapeutic applicability in stroke management.

Renal Protection

This compound has shown promise in protecting renal function after ischemia/reperfusion injury. Studies indicate that it can prevent damage induced by TGFβ1 in human proximal tubular epithelial cells by blocking hemichannel-mediated ATP release and restoring tight junction integrity . This protective effect is significant given the high incidence of acute kidney injury associated with surgical procedures and other medical conditions.

Cardiac Applications

This compound was previously evaluated for its potential to protect against cardiac reperfusion injuries in patients with acute myocardial infarction. However, results from a Phase II trial indicated no significant effect compared to placebo on myocardial salvage index, although preclinical studies had suggested beneficial effects . Despite this setback, the compound's anti-arrhythmic properties remain an area of interest for future research.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mécanisme D'action

Danegaptide exerts its effects by enhancing gap junction conductance and coupling. It increases the amount of small molecules such as ions, metabolites, and secondary messengers passing from one cell to another. This mechanism is similar to its parent compound, rotigaptide, which is a synthetic antiarrhythmic peptide analogue . This compound specifically enhances connexin43 (Cx43) gap junction conductance, which plays a crucial role in its therapeutic effects .

Comparaison Avec Des Composés Similaires

Cardiac Protection

Neuroprotection

- This compound: Reduces infarct volume by 40% in transient middle cerebral artery occlusion (tMCAO) models via enhanced astrocyte GJ coupling .

- AAP10: Limited evidence in neurological models.

Renal and Metabolic Effects

- Mirabegron (β3-AR agonist) : Synergizes with this compound to improve insulin sensitivity in adipose tissue .

Clinical Development

- This compound: Transitioned from cardiovascular to ophthalmology (Phase Ib/IIa trials for diabetic retinopathy; NCT05550685) due to null results in STEMI .

- Rotigaptide : Discontinued due to pharmacokinetic limitations .

Data Tables

Table 1. Preclinical Efficacy in Stroke Models

| Model | This compound Effect | Rotigaptide Effect | References |

|---|---|---|---|

| tMCAO (mice) | ↓ Infarct volume by 40% | Not tested | |

| pMCAO (mice) | No significant protection | Not tested |

Activité Biologique

Danegaptide, also known as ZP1609, is a dipeptide compound that has garnered attention for its potential therapeutic effects in various conditions, particularly in the realms of chronic kidney disease (CKD) and diabetic retinopathy (DR). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and its implications for future therapies.

This compound functions primarily as a gap junction modulator and hemichannel blocker , particularly affecting connexin proteins. Its biological activity is characterized by several key actions:

- Inhibition of Hemichannel Activity : this compound has been shown to block hemichannel activity in human proximal tubular epithelial cells (hPTECs), preventing the release of ATP mediated by connexin43 (Cx43) during pathological conditions such as TGFβ1-induced injury .

- Restoration of Cell Cycle Proteins : The compound has demonstrated the ability to reverse changes in cell cycle proteins associated with cellular senescence and injury. For instance, it reduced the expression levels of p16 and p21, which are typically elevated in TGFβ1-treated cells .

- Protection Against Inflammation and Fibrosis : this compound mitigates the upregulation of extracellular matrix proteins and inflammatory markers induced by TGFβ1, suggesting a protective role against fibrosis in CKD .

Table 1: Summary of Preclinical Findings on this compound

In rodent models of ischemic stroke, this compound enhanced Cx43 gap junction coupling in astrocytes without affecting hemichannel activity, leading to a significant reduction in infarct volume post-reperfusion . This suggests its neuroprotective potential in stroke therapy.

Clinical Development

This compound is currently under clinical investigation for conditions such as diabetic retinopathy. A Phase 1b/2a trial is assessing its safety, tolerability, pharmacokinetics (PK), and early biological activity following oral administration in patients with diabetic macular edema (DME) . The drug aims to address critical pathological processes such as vascular leakage and cell death associated with DR.

Table 2: Overview of Clinical Trials Involving this compound

| Trial Phase | Condition | Objectives | Status |

|---|---|---|---|

| Phase 1b/2a | Diabetic Macular Edema | Evaluate safety, tolerability, PK, and biological activity after oral dosing. | Ongoing |

| Phase II | Diabetic Retinopathy | Assess efficacy in preventing vision loss due to macular edema. | Ongoing |

Case Studies

In a recent study involving hPTECs treated with TGFβ1, co-incubation with this compound not only restored normal levels of key proteins but also improved cellular integrity by enhancing tight junctions. These findings highlight the compound's potential utility in treating renal fibrosis associated with CKD .

Q & A

Q. What is the mechanistic basis of Danegaptide’s pharmacological activity in gap junction modulation?

this compound functions as a gap junction modifier, enhancing intercellular communication by stabilizing connexin-43 channels. Preclinical studies in diabetic retinopathy (DR) models demonstrate its role in reducing vascular leakage and apoptosis via improved endothelial cell coupling . Methodologically, researchers should employ in vitro assays (e.g., fluorescence recovery after photobleaching [FRAP]) to quantify gap junction permeability and validate findings in animal models (e.g., streptozotocin-induced diabetic rats) .

Q. How do pharmacokinetic properties of this compound influence dosing strategies in clinical research?

this compound exhibits rapid absorption and renal clearance, with a half-life of ~2–3 hours in humans. Phase 1 trials utilized dose-escalation designs (e.g., 5–50 mg oral doses) to establish safety and optimal plasma concentrations . Researchers should incorporate population pharmacokinetic modeling to account for inter-individual variability, particularly in patients with renal impairment .

Q. What experimental models are most appropriate for studying this compound’s efficacy in diabetic complications?

Key models include:

- In vitro : High-glucose-treated retinal endothelial cells to assess vascular permeability .

- In vivo : Rodent models of ischemia/reperfusion injury (e.g., coronary or renal artery occlusion) to evaluate cytoprotection .

- Clinical : Phase 1b/2a trials in diabetic macular edema (DME) patients using optical coherence tomography (OCT) to quantify edema reduction .

Advanced Research Questions

Q. How can contradictory efficacy data across disease models be resolved?

Example: this compound reduced infarct size in preclinical myocardial ischemia models but showed no significant benefit in a Phase 2 STEMI trial .

- Analytical approach : Compare dosing windows (preclinical: pre-ischemia administration vs. clinical: post-reperfusion), and assess biomarker sensitivity (e.g., cardiac MRI vs. serum troponin) .

- Experimental redesign : Use human-induced pluripotent stem cell-derived cardiomyocytes to bridge interspecies differences in connexin-43 expression .

Q. What methodologies address translational challenges in this compound research?

- Interspecies variability : Conduct parallel studies in animal models and human tissues (e.g., donor retinal explants) to validate target engagement .

- Clinical endpoints : Use quantitative endpoints like the Diabetic Retinopathy Severity Scale (DRSS) in trials, as qualitative endpoints (e.g., symptom relief) lack sensitivity .

Q. How should researchers analyze conflicting data on this compound’s renal protective effects?

A 2016 study found no improvement in kidney function after ischemia/reperfusion injury in pigs , while preclinical DR models show vascular stabilization .

- Methodological reconciliation : Evaluate model relevance (e.g., acute vs. chronic injury) and tissue-specific connexin isoforms.

- Data triangulation : Combine transcriptomic analysis (e.g., RNA-seq of renal tissues) with functional assays (e.g., glomerular filtration rate measurements) .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships?

- Use mixed-effects models to account for repeated measures in longitudinal studies (e.g., OCT-measured retinal thickness over time) .

- For small-sample preclinical data, apply Bayesian hierarchical models to estimate effect sizes with greater precision .

Q. How can researchers mitigate bias in this compound clinical trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.